molecular formula C17H17Cl2N5S B275797 N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Cat. No. B275797
M. Wt: 394.3 g/mol
InChI Key: VIMOXBPEQPXMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA is a member of the tetrazole family of compounds, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation pathways. N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help to reduce oxidative stress in cells. Additionally, N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has also been shown to have a positive effect on glucose metabolism, which could make it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments is its high solubility in water, which makes it easy to work with. Additionally, N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have low toxicity, which makes it a safe choice for use in animal studies. However, one limitation of using N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments is its high cost, which can make it difficult to use in large-scale studies.

Future Directions

There are many potential future directions for research on N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of research could focus on the development of new synthetic methods for N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, which could help to reduce the cost of the compound. Additionally, future studies could explore the potential of N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future studies could explore the potential of N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine as a treatment for diabetes, given its positive effect on glucose metabolism.
Conclusion:
In conclusion, N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a highly promising chemical compound that has a wide range of potential applications in scientific research. Its neuroprotective properties, anti-inflammatory, anti-cancer, and anti-microbial properties, and positive effect on glucose metabolism make it a valuable tool for researchers in many different fields. While there are some limitations to using N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments, its many advantages make it a valuable tool for scientific research.

Synthesis Methods

N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzylamine with thioacetic acid, followed by the reaction of the resulting product with 1-phenyl-1H-tetrazole-5-thiol. The final product is obtained through the reaction of this intermediate with propan-1-amine. The synthesis method of N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been extensively studied and optimized, resulting in a highly efficient and reproducible process.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have neuroprotective properties. Studies have shown that N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C17H17Cl2N5S

Molecular Weight

394.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C17H17Cl2N5S/c18-15-8-7-13(11-16(15)19)12-20-9-4-10-25-17-21-22-23-24(17)14-5-2-1-3-6-14/h1-3,5-8,11,20H,4,9-10,12H2

InChI Key

VIMOXBPEQPXMLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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